chemical structure and properties of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide
chemical structure and properties of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide
[1][2][3][4][5]
Executive Summary
3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide (CAS: 27075-47-4) is a specialized sulfonamide scaffold utilized primarily in medicinal chemistry as a precursor for biologically active agents, including antitubercular and antineoplastic compounds.[1][2][3][4][5][6] Structurally, it combines an electron-rich aniline core with a sulfonamide linkage, offering unique hydrogen-bonding capabilities and electronic properties distinct from simple sulfanilamides.[1][3]
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and structural activity relationships (SAR).[1][3] It is designed for researchers requiring rigorous data for drug design and synthetic optimization.[1][3]
Chemical Identity & Structure
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |
| CAS Number | 27075-47-4 |
| Molecular Formula | |
| Molecular Weight | 278.33 g/mol |
| SMILES | COc1c(N)cc(cc1)S(=O)(=O)Nc2ccccc2 |
| InChIKey | XETWCHJMVSCTEN-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of two aromatic rings linked by a sulfonyl group:[1][3]
-
Ring A (Core): A benzene ring substituted at position 1 (sulfonyl), 3 (amino), and 4 (methoxy).[1][3]
-
Electronic Effects: The methoxy group (
) at C4 is a strong electron-donating group (EDG) by resonance, increasing electron density at the ortho (C3, C5) and para (C1) positions.[1][3] However, the sulfonyl group at C1 is a strong electron-withdrawing group (EWG), creating a "push-pull" electronic system across the ring.[1][3] -
Sterics: The amino group at C3 is ortho to the methoxy group.[1][3] This proximity can lead to intramolecular hydrogen bonding between the amino hydrogen and the methoxy oxygen, potentially locking the conformation of the substituents.[1][3]
-
-
Ring B (N-Substituent): An unsubstituted phenyl ring attached to the sulfonamide nitrogen.[1][3] This ring provides lipophilicity and
stacking potential in protein binding pockets.[1][3]
Physicochemical Properties[1][3][6][7][8]
Note: Values marked with () are predicted based on QSAR models for the sulfonamide class.*[1]
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Typical for aryl sulfonamides.[1][3] |
| Melting Point | 150–160 °C | Estimated based on structural analogs (e.g., 3-nitro precursor MP ~133°C).[3] |
| Solubility | Low in water; High in DMSO, DMF | Sulfonamide NH is acidic; solubility increases in basic pH.[1][3] |
| pKa (Sulfonamide) | ~10.0 | The |
| pKa (Aniline) | ~3.5–4.0 | The electron-withdrawing sulfonyl group meta to the amine reduces basicity compared to aniline (pKa 4.6).[1][3] |
| LogP | 1.8–2.2 | Moderate lipophilicity, suitable for oral bioavailability (Lipinski compliant).[1][3] |
Synthesis & Manufacturing
The synthesis of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide follows a convergent pathway, typically starting from 4-methoxybenzenesulfonyl chloride or 4-anisic acid derivatives.[1][3] The most robust route involves the nitration of the sulfonyl core followed by amidation and reduction.[1][3]
Retrosynthetic Analysis[1][3]
-
Target: 3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide[1][2][3][4][5]
-
Precursor 1: 3-Nitro-4-methoxy-N-phenylbenzenesulfonamide[1][3]
-
Starting Materials: 4-Methoxybenzenesulfonyl chloride + Aniline[1][3]
Step-by-Step Protocol
Step 1: Nitration (If starting from sulfonyl chloride)
Reagent:
-
Mechanism: Electrophilic aromatic substitution.[1][3] The methoxy group directs ortho, while the sulfonyl group directs meta.[1][3] Both effects synergistically direct the nitro group to position 3.[1][3]
Step 2: Sulfonamide Formation (Amidation)
Reagents: Aniline, Pyridine (or
-
Procedure:
Step 3: Nitro Reduction
Reagents:
-
Procedure (Catalytic):
-
Critical Control Point: Ensure complete reduction without hydrogenolysis of the C-S bond (rare under mild conditions).
Synthetic Workflow Diagram
Caption: Convergent synthesis pathway via nitration-amidation-reduction sequence.
Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
-
9.8–10.0 ppm (1H, s): Sulfonamide
.[1][3] Broad singlet, exchangeable with . - 7.0–7.5 ppm (5H, m): N-Phenyl ring protons.[1][3]
- 6.8–7.2 ppm (3H, m): Core benzene ring protons.[1][3]
-
5.0–5.5 ppm (2H, br s): Amino
.[1][3] Broad, exchangeable.[1][3] -
3.8–3.9 ppm (3H, s): Methoxy
.[1][3] Strong singlet.
Mass Spectrometry (ESI)[1][3]
-
Positive Mode (
): 279.1 m/z.[1] -
Fragmentation: Loss of the aniline group (
) or extrusion may be observed.[1][3]
Biological Applications & SAR
Pharmacophore Mapping
This molecule serves as a versatile scaffold in drug discovery:
-
Carbonic Anhydrase Inhibition (CAI): Sulfonamides coordinate with the Zinc ion in the CA active site.[1][3] While primary sulfonamides (
) are potent inhibitors, -substituted sulfonamides (like this compound) generally show reduced CA activity unless metabolized, making them more selective for other targets (e.g., tubulin).[1][3] -
Antitubercular Activity: Derivatives of 3-amino-4-methoxybenzenesulfonamide have shown activity against Mycobacterium tuberculosis by targeting fumarate hydratase, disrupting the TCA cycle.[1][3]
-
Anticancer (Tubulin Binding): The structural motif resembles E7010 (a sulfonamide antimitotic agent).[1][3] The 3-amino and 4-methoxy pattern is critical for binding to the colchicine site of tubulin.[1][3]
Structure-Activity Relationship (SAR) Diagram[1][3]
Caption: SAR map highlighting the functional roles of the N-phenyl, methoxy, and amino substituents.
References
-
Chemical Identity & CAS: 3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide (CAS 27075-47-4).[1][2][3][4][5] Matrix Fine Chemicals.[1][3]
-
Biological Activity (TB): Targeting of fumarate hydratase from Mycobacterium tuberculosis using allosteric inhibitors.[1][3] National Institutes of Health (PMC).[1][3]
-
Synthesis Methodology: Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.[1][3] Organic Syntheses, Coll.[1][3] Vol. 10, p.423 (2004).[1][3] (Methodology adapted for 4-methoxy isomer).[1][3][6][8][9][10][7][11]
-
Structural Analogs: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI Crystals.[1][3][8] [1][3]
Sources
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- 3. 80-20-6|3-Amino-4-hydroxy-N-phenylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 2973762-61-5|3-Amino-4-methoxybenzenesulfonamide hydrochloride|BLD Pharm [bldpharm.com]
- 5. 6973-08-6|3-Amino-4-methoxybenzenesulfonamide|BLD Pharm [bldpharm.com]
- 6. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
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